2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18096782
InChI: InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17)
SMILES:
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

CAS No.:

Cat. No.: VC18096782

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid -

Specification

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
IUPAC Name 2-(3-chlorophenyl)-2-piperazin-1-ylacetic acid
Standard InChI InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17)
Standard InChI Key CCLJZUGOTPKXCW-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(C2=CC(=CC=C2)Cl)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperazine ring linked to a 3-chlorophenyl group via an acetic acid backbone. This configuration introduces both hydrophilic (piperazine, carboxylic acid) and hydrophobic (chlorophenyl) regions, influencing its pharmacokinetic behavior. The chlorine atom at the phenyl meta-position enhances electron-withdrawing effects, potentially stabilizing interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅ClN₂O₂
Molecular Weight254.71 g/mol
Exact Mass254.082 g/mol
Topological Polar Surface Area (TPSA)49.3 Ų
LogP (Partition Coefficient)1.8 (predicted)

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Signals at δ 3.2–3.5 ppm (piperazine protons), δ 7.3–7.6 ppm (aromatic protons from chlorophenyl), and δ 4.1 ppm (acetic acid CH₂).

    • ¹³C-NMR: Peaks at 170 ppm (carboxylic acid carbonyl), 135 ppm (C-Cl), and 45–55 ppm (piperazine carbons).

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 255.083, confirming molecular weight.

  • Infrared Spectroscopy (IR): Stretches at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N), and 750 cm⁻¹ (C-Cl).

Table 2: Representative Analytical Data

TechniqueKey Peaks/ValuesSignificance
¹H-NMRδ 3.3 ppm (piperazine)Confirms piperazine moiety
HRMSm/z 255.083Validates molecular formula
IR1700 cm⁻¹ (C=O)Indicates carboxylic acid

Pharmacological Profile

Mechanism of Action

The compound exhibits analgesic effects in rodent models, with proposed mechanisms including:

  • Opioid Receptor Modulation: Structural analogs demonstrate affinity for μ-opioid receptors, reducing pain transmission .

  • Neurotransmitter Reuptake Inhibition: Piperazine derivatives often inhibit serotonin and dopamine reuptake, amplifying antinociceptive effects .

In vivo studies using the tail-clip and hot-plate tests revealed a 40–50% maximal possible effect (MPE) at 50 mg/kg, comparable to morphine (10 mg/kg) . The acetic acid writhing test further confirmed peripheral antinociception, with a 60% reduction in writhes .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Position: Meta-substitution (3-chloro) optimizes receptor binding vs. para-substitution .

  • Piperazine Flexibility: The free NH group in piperazine enhances hydrogen bonding with opioid receptors .

  • Substituent Effects: Bulky groups (e.g., CF₃) reduce activity due to steric hindrance, while electron-withdrawing groups (Cl) improve stability .

Table 3: Pharmacological Data in Murine Models

Test ModelDose (mg/kg)Effect (% MPE or Writhing Reduction)Citation
Tail-clip (mechanical)5045% MPE
Hot-plate (thermal)5048% MPE
Acetic acid writhing5060% reduction

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